EFSA Regulatory Data Requirements vs. Analogs
In a direct head-to-head evaluation, the EFSA Panel concluded that two closely related analogs, 2,5-dimethyl-4-ethoxyfuran-3(2H)-one [FL-no: 13.117] and 2,5-dimethylfuran-3(2H)-one [FL-no: 13.119], do not give rise to safety concerns at their current estimated dietary intake levels [1]. In contrast, for 4-acetyl-2,5-dimethylfuran-3(2H)-one [FL-no: 13.175], the Panel explicitly stated that additional toxicity data are required to complete the safety evaluation [1].
| Evidence Dimension | Regulatory Safety Assessment Conclusion (EFSA) |
|---|---|
| Target Compound Data | Toxicity data required for safety evaluation completion [1] |
| Comparator Or Baseline | 2,5-dimethyl-4-ethoxyfuran-3(2H)-one [FL-no: 13.117] and 2,5-dimethylfuran-3(2H)-one [FL-no: 13.119] |
| Quantified Difference | No safety concerns at estimated intake levels [1] |
| Conditions | Evaluation based on Maximised Survey-derived Daily Intake (MSDI) approach [1] |
Why This Matters
This distinction directly impacts procurement risk profiles, as the requirement for additional toxicity data signifies a different regulatory standing that can affect formulation approvals and market access timelines.
- [1] EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). Scientific opinion on Flavouring Group Evaluation 313, (FGE.313): α,β-unsaturated 3(2H)-furanone derivatives from chemical group 13. EFSA Journal. 2016;14(7):4531. View Source
